ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate
Overview
Description
“Ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate” is a chemical compound with the molecular formula C16H17N3O4S . It belongs to the class of compounds known as thiazoles , which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Applications in Heterocyclic Chemistry
Heterocyclic compounds, including those related to ethyl benzoate derivatives and imidazo[2,1-b][1,3]thiazoles, play crucial roles in medicinal chemistry and materials science due to their diverse biological activities and functional properties. For instance, the study of sym-tetrazine chemistry involves reactions of ethyl imidobenzoate derivatives, leading to the synthesis of compounds with potential application in the development of new materials and pharmaceuticals (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).
Contributions to Antimicrobial Research
Compounds structurally related to ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate have been synthesized and evaluated for their antimicrobial properties. Research into new quinazolines demonstrates the potential of such compounds as antimicrobial agents, highlighting the relevance of ethyl benzoate derivatives in the development of new therapeutic options (Desai, Shihora, & Moradia, 2007).
Advances in Organic Synthesis
The synthesis of complex organic molecules, including ethyl benzoate and imidazo[2,1-b][1,3]thiazole derivatives, is fundamental to the development of new drugs and materials. Research into novel synthetic routes and reactions enables the creation of diverse molecules with specific biological or chemical properties. For example, studies on the synthesis of substituted ureidothiazoles and related compounds explore new methodologies for constructing molecules with significant biological activity (Zee-Cheng & Cheng, 1979).
Mechanism of Action
The mechanism of action of “ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate” is not explicitly mentioned in the retrieved data. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazole derivatives, including “ethyl 4-{[(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoate”, continue to be a subject of research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)9-12-14(21)19-8-7-17-16(19)24-12/h3-6,12H,2,7-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFSQHAMBBYAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N3CCN=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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